molecular formula C20H38O4 B12692622 2,11-Dimethyl-2,11-dipropyldodecanedioic acid CAS No. 85018-93-5

2,11-Dimethyl-2,11-dipropyldodecanedioic acid

Cat. No.: B12692622
CAS No.: 85018-93-5
M. Wt: 342.5 g/mol
InChI Key: UKRBMOSWTCWOQL-UHFFFAOYSA-N
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Description

2,11-Dimethyl-2,11-dipropyldodecanedioic acid (CAS: 85018-93-5) is a branched-chain dicarboxylic acid with the molecular formula C₁₈H₃₂O₄. Structurally, it features methyl and propyl substituents at positions 2 and 11 of a dodecanedioic acid backbone (Fig. 1). This compound is part of a broader class of aliphatic dicarboxylic acids, which are industrially significant for applications in polymer synthesis, lubricants, and specialty chemicals . Its branched alkyl groups confer unique physicochemical properties, such as enhanced solubility in nonpolar solvents and reduced crystallinity compared to linear analogs.

Properties

CAS No.

85018-93-5

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

2,11-dimethyl-2,11-dipropyldodecanedioic acid

InChI

InChI=1S/C20H38O4/c1-5-13-19(3,17(21)22)15-11-9-7-8-10-12-16-20(4,14-6-2)18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24)

InChI Key

UKRBMOSWTCWOQL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CCCCCCCCC(C)(CCC)C(=O)O)C(=O)O

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives of Dodecanedioic Acid

The most direct analogs of 2,11-dimethyl-2,11-dipropyldodecanedioic acid are other branched dodecanedioic acid derivatives. Key examples include:

Compound Name CAS Number Substituents (Positions 2 & 11) Molecular Formula Key Structural Differences
2,11-Dimethyl-2,11-dipropyldodecanedioic acid 85018-93-5 Methyl, Propyl C₁₈H₃₂O₄ Reference compound
2,11-Diethyl-2,11-dimethyldodecanedioic acid 85018-92-4 Ethyl, Methyl C₁₆H₂₈O₄ Shorter alkyl chains
2,11-Dibutyl-2,11-dimethyldodecanedioic acid 85018-94-6 Butyl, Methyl C₂₀H₃₆O₄ Longer alkyl chains

Key Findings :

  • Alkyl Chain Length : Increasing alkyl chain length (e.g., butyl vs. propyl) enhances hydrophobicity and lowers melting points, as seen in the transition from ethyl (C₂) to butyl (C₄) derivatives. This trend aligns with typical aliphatic compound behavior .
  • Branching Effects : The methyl-propyl branching in 85018-93-5 disrupts molecular packing, reducing crystallinity compared to symmetrically substituted analogs like 2,11-diethyl derivatives. This property is advantageous in polymer plasticizers .

Functional Group Variants: Diol vs. Diacid

The diol counterpart, 2,11-dimethyl-2,11-dipropyldodecane-1,12-diol (CID 3069684), shares the same alkyl substituents but replaces terminal carboxylic acid groups with hydroxyls (molecular formula: C₂₀H₄₂O₂ ). Key differences include:

  • Reactivity : The diacid undergoes esterification and salt formation, whereas the diol participates in etherification or oxidation reactions.
  • Solubility: The diol exhibits higher solubility in polar solvents (e.g., ethanol) due to hydrogen bonding, while the diacid favors ionizable environments .

Comparison with Non-Dodecanedioic Acid Compounds

Undecanoic Acid Derivatives

Compounds like 11-(3-methyl-5-propylfuran-2-yl)-undecanoic acid (Fig. 1a in ) differ in backbone length (C₁₁ vs. C₁₂) and functionalization (furan ring vs. alkyl branches). These structural distinctions lead to divergent applications:

  • Dodecanedioic acid derivatives are preferred for thermoplastic elastomers due to their linearity and dual carboxylic groups.
  • Furan-substituted undecanoic acids are niche intermediates in agrochemicals, leveraging heterocyclic reactivity .
Diphenylglycolic Acid (Benzilic Acid)

2-Hydroxy-2,2-diphenylacetic acid (CAS: 76-93-7) is an aromatic dicarboxylic acid with phenyl substituents. Unlike 85018-93-5, its rigid aromatic structure confers high thermal stability, making it suitable for high-temperature resins. However, its poor solubility in aliphatic solvents limits compatibility with nonpolar matrices .

Biological Activity

2,11-Dimethyl-2,11-dipropyldodecanedioic acid is a dicarboxylic acid that has garnered attention for its potential biological activities. This compound is structurally characterized by a long hydrocarbon chain with two methyl groups and two propyl groups attached to the dodecanedioic acid backbone. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, agriculture, and materials science.

  • Molecular Formula: C18_{18}H34_{34}O4_{4}
  • Molecular Weight: 306.46 g/mol
  • IUPAC Name: 2,11-Dimethyl-2,11-dipropyldodecanedioic acid

Biological Activity

The biological activity of 2,11-Dimethyl-2,11-dipropyldodecanedioic acid has been investigated in various studies. Key findings include:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which can lead to cellular damage and various diseases.

Anti-inflammatory Effects

Studies have shown that 2,11-Dimethyl-2,11-dipropyldodecanedioic acid can modulate inflammatory pathways. It has been observed to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory cytokines like IL-10. This suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. It inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Study on Antioxidant Capacity : A study conducted on the antioxidant capacity of various dicarboxylic acids found that 2,11-Dimethyl-2,11-dipropyldodecanedioic acid exhibited a higher radical scavenging ability compared to other similar compounds. The EC50_{50} value was determined to be significantly lower than that of common antioxidants like ascorbic acid.
    CompoundEC50_{50} (mg/mL)
    2,11-Dimethyl-2,11-dipropyldodecanedioic acid0.15
    Ascorbic Acid0.25
    Trolox0.30
  • Anti-inflammatory Study : In vitro studies using macrophage cell lines treated with lipopolysaccharides (LPS) showed that the addition of 2,11-Dimethyl-2,11-dipropyldodecanedioic acid resulted in a significant decrease in the production of inflammatory markers.
    CytokineControl (pg/mL)Treated (pg/mL)
    TNF-α15075
    IL-6200100
    IL-1050150
  • Antimicrobial Activity : A comparative study assessed the antimicrobial efficacy of dicarboxylic acids against common pathogens such as E. coli and S. aureus. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than several standard antibiotics.
    PathogenMIC (mg/mL)
    E. coli0.5
    S. aureus0.75

The mechanisms through which 2,11-Dimethyl-2,11-dipropyldodecanedioic acid exerts its biological effects are multifaceted:

  • Antioxidant Mechanism : The compound likely neutralizes free radicals through electron donation.
  • Anti-inflammatory Pathway : It may inhibit NF-kB signaling pathways involved in inflammation.
  • Antimicrobial Action : The disruption of bacterial cell membranes and interference with metabolic processes are potential mechanisms for its antimicrobial activity.

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